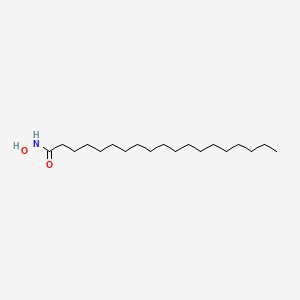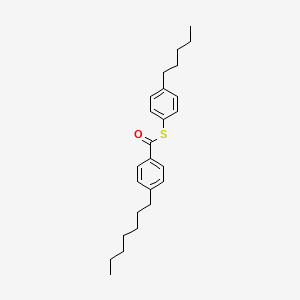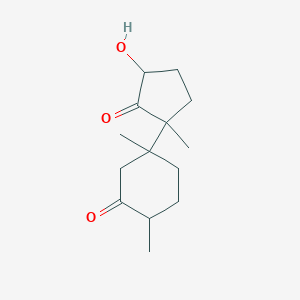
3-(tert-Butoxymethyl)heptan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-butoxymethyl-heptan-4-ol is an organic compound classified as an alcohol It features a heptane backbone with a tert-butoxymethyl group attached to the third carbon and a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butoxymethyl-heptan-4-ol can be achieved through several methods. One common approach involves the alkylation of heptan-4-ol with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the tert-butyl group.
Industrial Production Methods
Industrial production of 3-tert-butoxymethyl-heptan-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-butoxymethyl-heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-tert-butoxymethyl-heptan-4-one.
Reduction: Formation of 3-tert-butoxymethyl-heptane.
Substitution: Formation of various substituted heptanols depending on the reagent used.
Applications De Recherche Scientifique
3-tert-butoxymethyl-heptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 3-tert-butoxymethyl-heptan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butoxymethyl group provides steric hindrance, affecting the compound’s overall stability and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-butoxymethyl-hexan-4-ol: Similar structure but with a shorter carbon chain.
3-tert-butoxymethyl-octan-4-ol: Similar structure but with a longer carbon chain.
3-tert-butoxymethyl-pentan-4-ol: Similar structure but with an even shorter carbon chain.
Uniqueness
3-tert-butoxymethyl-heptan-4-ol is unique due to its specific carbon chain length and the position of the tert-butoxymethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
61478-22-6 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxymethyl]heptan-4-ol |
InChI |
InChI=1S/C12H26O2/c1-6-8-11(13)10(7-2)9-14-12(3,4)5/h10-11,13H,6-9H2,1-5H3 |
Clé InChI |
SLHORPDULBAQSE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)COC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)

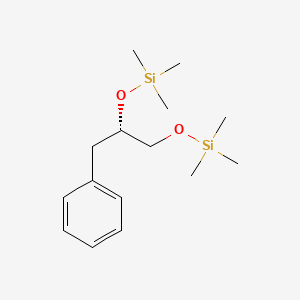
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
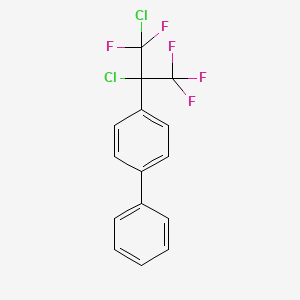

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)
